N-(Hexanoyloxy)succinimide
Overview
Description
N-(Hexanoyloxy)succinimide is an organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a pyrrolidine-2,5-dione moiety attached to a hexanoate chain. This compound is often utilized for its reactivity and ability to form stable derivatives.
Mechanism of Action
Target of Action
N-(Hexanoyloxy)succinimide, also known as 2,5-Dioxopyrrolidin-1-YL hexanoate, is a compound that is primarily used in organic synthesis . It is often used as a reagent for the synthesis of various bioactive molecules, including peptides and pharmaceutical intermediates . The primary targets of this compound are therefore the molecules it reacts with during these synthesis processes.
Mode of Action
The compound acts as a coupling agent, facilitating the formation of covalent bonds between different molecules . It is particularly useful in peptide synthesis, where it can help form amide bonds between amino acids . The compound’s mode of action involves the reaction of its succinimide group with primary amines, leading to the formation of amide bonds .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the molecules it is used to synthesize. For example, in the synthesis of peptides, it can influence the formation and function of proteins, which are involved in virtually all biological pathways .
Result of Action
The result of this compound’s action is the formation of new covalent bonds between molecules, enabling the synthesis of complex bioactive compounds . In the context of peptide synthesis, for example, this can lead to the creation of new proteins with potential biological activity .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other reactive species . Optimal conditions for its use are typically determined empirically during the development of synthetic protocols .
Biochemical Analysis
Biochemical Properties
N-(Hexanoyloxy)succinimide plays a significant role in biochemical reactions. It is an important activated ester used in various bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides
Cellular Effects
It has been shown to denature collagen and to activate monoclonal antibodies, which are important for many diagnostic applications
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexanoyloxy)succinimide typically involves the reaction of 6-aminohexanoic acid with succinic anhydride. This multistep synthesis process results in the formation of the desired compound through a series of chemical reactions . The reaction conditions often require controlled temperatures and the use of organic solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced techniques to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(Hexanoyloxy)succinimide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions often result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
N-(Hexanoyloxy)succinimide has a wide range of scientific research applications:
Comparison with Similar Compounds
N-(Hexanoyloxy)succinimide can be compared with other similar compounds, such as:
2,5-Dioxopyrrolidin-1-YL propanoate: This compound has a shorter carbon chain and different reactivity.
2,5-Dioxopyrrolidin-1-YL butanoate: Similar structure but with a four-carbon chain, affecting its chemical properties and applications.
2,5-Dioxopyrrolidin-1-YL pentanoate: Another similar compound with a five-carbon chain, offering different reactivity and uses.
The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYAWMSQSBERBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176614 | |
Record name | N-Hydroxysuccinimide caproic acid ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22102-92-7 | |
Record name | N-Hydroxysuccinimide caproic acid ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022102927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Hydroxysuccinimide caproic acid ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.